3-(4-chlorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
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Overview
Description
3-(4-chlorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring fused with pyrazole and substituted phenyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 2-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale synthesis might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of caspases .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-(4-methylphenyl)acrylonitrile hydrate
- 3-(2-chlorophenyl)-3-((4-methylphenyl)sulfonyl)-1-phenyl-1-propanone
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C18H13ClN4O |
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Molecular Weight |
336.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H13ClN4O/c1-11-4-2-3-5-14(11)15-10-16(22-21-15)18-20-17(23-24-18)12-6-8-13(19)9-7-12/h2-10H,1H3,(H,21,22) |
InChI Key |
ZIDKMAHOFNAFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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